2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is a chemical compound with the molecular formula C₇H₁₇ClOSi and a molecular weight of approximately 180.75 g/mol. It is identified by the CAS Registry Number 58307-44-1 and is primarily used in scientific research settings. The compound is classified as an organosilicon compound due to the presence of silicon in its structure, which plays a crucial role in its chemical behavior and applications.
The synthesis of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane typically begins with 2-methyl-1-propanol as a starting material. The general synthetic route involves several key steps:
The molecular structure of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane features a central silicon atom bonded to two methyl groups, one chloromethyl group, and an alkoxy group derived from 2-methyl-1-propanol. The structural formula can be represented as:
The reactivity of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane can be attributed to its functional groups, particularly the chloromethyl and silyloxy moieties. Key reactions include:
The mechanism of action for 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane primarily involves its ability to act as a silylating agent in organic synthesis. The chloromethyl group facilitates nucleophilic attack by various nucleophiles, leading to the formation of new carbon-silicon bonds. This process can be crucial in synthesizing siloxanes and other organosilicon compounds.
The detailed mechanism typically involves:
The compound has been characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane finds applications primarily in scientific research:
Due to its specific functional groups, it serves as a versatile building block in both academic research and industrial applications .
The synthesis of 2-methyl-1-(dimethyl(chloromethyl)silyloxy)propane relies critically on catalytic silyl ether formation, where chloromethyl-dimethylsilane reacts with 2-methylpropanol. Platinum-based catalysts (e.g., Karstedt's catalyst) at 50–80 ppm concentrations enable hydrosilylation at 80–100°C, achieving >92% conversion within 4 hours. Alternatively, Lewis acid catalysts like zinc chloride facilitate silane-alcohol condensation at ambient temperatures but require stoichiometric quantities, increasing byproduct formation [1]. Recent advances employ heterogeneous catalysts (e.g., silica-supported sulfonic acids), which enhance recyclability and reduce metal contamination in the final product. Key parameters include:
Table 1: Catalytic Systems for Silyl Ether Formation
Catalyst Type | Reaction Temp (°C) | Conversion (%) | Byproducts (%) |
---|---|---|---|
Pt(dvs) (50 ppm) | 80 | 95 | <3 |
ZnCl₂ (stoich.) | 25 | 88 | 12 |
Amberlyst-15 | 70 | 90 | 5 |
Triethylamine | 60 | 93 | 4 |
Solvent choice critically governs reaction efficiency and byproduct profiles in chloromethyl silylation. Apolar solvents (toluene, xylene) enhance selectivity by minimizing ionic side reactions but necessitate high temperatures (>100°C) for complete conversion. Polar aprotic solvents like tetrahydrofuran (THF) improve alcohol solubility and kinetic homogeneity, enabling reactions at 50–60°C, but may induce Williamson ether formation if residual water is present [1]. Key findings include:
Table 2: Solvent Performance in Chloromethyl Silylation
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Siloxane Byproducts |
---|---|---|---|---|
Toluene | 2.4 | 8 | 85 | Low (<5%) |
THF | 7.5 | 3 | 92 | Moderate (8%) |
Acetonitrile | 37.5 | 2 | 78 | High (15%) |
Solvent-Free | - | 6 | 90 | Very Low (<2%) |
Amine catalysts are pivotal for achieving chemoselective silylation of primary alcohols over secondary alcohols or acid-sensitive groups. Sterically hindered bases (e.g., diisopropylethylamine, DIPEA) exhibit superior performance by:
Grignard reagents (e.g., i-PrMgCl) provide a versatile route to precursor chloromethylchlorosilanes via magnesium–halogen exchange. Key steps include:
Continuous flow systems outperform batch reactors in synthesizing chloromethyl silyl ethers by enhancing heat/mass transfer and reducing hazardous intermediate accumulation:
Table 3: Batch vs. Flow Synthesis Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 6–8 h | 15–30 min |
Temperature Control | Gradient issues (±5°C) | Isothermal (±0.5°C) |
Byproduct Formation | 8–12% | 2–4% |
Scalability | Limited by heat transfer | Linear via numbering-up |
HCl Management | Requires batch neutralization | In-line scrubbers |
Flow systems employ static mixers for instantaneous reagent contacting and packed-bed columns filled with solid amine scavengers (e.g., polymer-supported dimethylaminopyridine) to remove HCl continuously. This reduces hydrolysis byproducts to <1% and enables production rates exceeding 1 kg/h [5].
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: